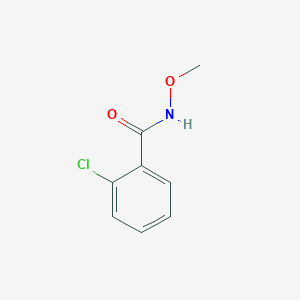

2-Chloro-N-methoxybenzamide

Description

Contextualization within Halogenated and Alkoxybenzamide Chemistry

2-Chloro-N-methoxybenzamide is a chemical compound that belongs to the larger families of halogenated benzamides and alkoxybenzamides. The presence of both a halogen (chlorine) and an alkoxy group (methoxy) on the benzamide (B126) framework imparts unique chemical properties and reactivity to the molecule. Halogenated organic compounds are of significant interest in organic synthesis, often serving as versatile building blocks and key intermediates. The carbon-halogen bond can be activated for various coupling reactions, and the halogen itself can influence the electronic properties of the aromatic ring, directing further substitutions. rsc.orgdcu.ie

Alkoxybenzamides, on the other hand, are characterized by the presence of an alkoxy group on the benzene (B151609) ring of a benzamide. The methoxy (B1213986) group in this compound is an electron-donating group, which can influence the reactivity of the aromatic ring and participate in directing the regioselectivity of certain reactions. N-alkoxybenzamides, specifically, have been recognized as important substrates in transition metal-catalyzed reactions, including C-H activation and annulation cascades for the synthesis of complex heterocyclic structures. rsc.orgrsc.org The N-methoxyamide group, often referred to as a Weinreb amide, is a particularly useful functional group due to its ability to act as a directing group in C-H activation reactions and its unique reactivity towards nucleophiles. acs.org

The combination of the chloro and methoxy substituents on the benzamide core creates a molecule with a distinct electronic and steric environment. This unique substitution pattern makes this compound a subject of interest for exploring novel synthetic methodologies and for its potential as a precursor to more complex molecular architectures.

Significance in Contemporary Synthetic Strategies

In modern organic synthesis, there is a continuous demand for efficient and selective methods to construct complex molecules. This compound and related N-alkoxybenzamides have emerged as valuable platforms for developing such strategies. One of the most significant areas where these compounds have found application is in C-H activation/functionalization reactions. The N-methoxyamide group can act as a traceless directing group, facilitating the selective functionalization of otherwise unreactive C-H bonds. This approach allows for the construction of intricate molecular frameworks in a more atom- and step-economical manner. rsc.orgrsc.org

For instance, ruthenium-catalyzed C-H activation and annulation of N-alkoxybenzamides with alkynes have been developed to synthesize various heterocyclic compounds. rsc.org These reactions often proceed with high selectivity and functional group tolerance. Furthermore, the development of organic photoredox catalysis has opened new avenues for the transformation of o-halogenated benzamides. Visible-light-induced carbon-halide bond activation can lead to the formation of aryl radicals, which can then undergo a variety of divergent transformations, including desaturation, radical cyclization, and ipso-substitution. rsc.org

The versatility of the N-methoxyamide group, coupled with the reactivity of the chloro-substituent, positions this compound as a valuable tool for synthetic chemists. Its utility is demonstrated in the one-pot sequential synthesis of 2-substituted-phenanthridinones from N-methoxybenzamides, showcasing the efficiency of C-H functionalization reactions. rsc.org The ability to participate in a range of transformations, from metal-catalyzed cross-coupling to radical reactions, underscores the importance of this compound and its analogs in the ongoing development of innovative synthetic methodologies.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula |

| This compound | 33838-03-2 | C8H8ClNO2 |

| 2-chloro-N-[(5-cyanothiophen-2-yl)methyl]-4-methoxybenzamide | Not Available | C14H11ClN2O2S |

| 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | 364-62-5 | C14H22ClN3O2 |

| 2-chloro-6-hydroxy-N-methoxybenzamide | 47412697 | C8H8ClNO3 |

| 2-chloro-6-fluoro-N-methoxybenzamide | 60717115 | C8H7ClFNO2 |

| 4,5-dibromo-2-chloro-N-methoxybenzamide | Not Available | C8H6Br2ClNO2 |

| 2-CHLORO-N-(2-CHLOROPHENYL)-3-METHOXYBENZAMIDE | 853332-84-0 | C14H11Cl2NO2 |

| 5-Chloro-N-(2-[4-(hydroxysulfamoyl)phenyl]ethyl)-2-methoxy-benzamide | Not Available | C16H17ClN2O5S |

| 2-amino-6-chloro-N-methoxybenzamide | Not Available | C8H9ClN2O2 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

112664-07-0 |

|---|---|

Molecular Formula |

C8H8ClNO2 |

Molecular Weight |

185.61 g/mol |

IUPAC Name |

2-chloro-N-methoxybenzamide |

InChI |

InChI=1S/C8H8ClNO2/c1-12-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) |

InChI Key |

KCMRQTVHNIDJLA-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro N Methoxybenzamide and Its Analogues

Direct Acylation and Amidation Routes

Direct acylation and amidation methods represent the most conventional and widely employed strategies for the synthesis of 2-Chloro-N-methoxybenzamide. These routes typically involve the reaction of an activated carboxylic acid derivative with N,O-dimethylhydroxylamine or a related amine.

Synthesis via Acyl Chlorides and Amines

A common and straightforward method for preparing this compound involves the reaction of 2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.com The acyl chloride, being a highly reactive acylating agent, readily reacts with the amine to form the desired amide. The presence of a base, such as triethylamine (B128534) or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction. mychemblog.com

This method is highly efficient and generally provides good to excellent yields of the desired product. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or diethyl ether at low temperatures to control the reactivity of the acyl chloride and minimize side reactions. A study on the synthesis of 2-methoxybenzamide (B150088) derivatives demonstrated the condensation of acyl chlorides with methyl 4-amino-2-methoxybenzoate in the presence of triethylamine in dimethyl formamide. nih.gov

A variation of this approach involves the in-situ generation of the acyl chloride from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This avoids the need to isolate the often moisture-sensitive acyl chloride.

Amidation with Carboxylic Acid Derivatives

Direct amidation of carboxylic acids offers a more atom-economical approach to this compound synthesis. However, the direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to the formation of an unreactive ammonium (B1175870) carboxylate salt. rsc.org Therefore, the carboxylic acid must first be "activated" to facilitate the reaction.

One powerful method involves the use of phosphorus-based reagents. For instance, Weinreb amides can be prepared directly from carboxylic acids and N,O-dimethylhydroxylamine using phosphorus trichloride (B1173362) in a one-pot reaction. thieme-connect.comorganic-chemistry.org This method is suitable for large-scale production and tolerates various functional groups. thieme-connect.comorganic-chemistry.org Another highly effective reagent, P[NCH₃(OCH₃)]₃, has been developed for the direct conversion of carboxylic acids to Weinreb amides in high yields under mild conditions. organic-chemistry.orgacs.org This reagent is particularly effective for both aromatic and aliphatic carboxylic acids, including sterically hindered ones. organic-chemistry.orgacs.org

The table below summarizes the synthesis of various Weinreb amides from carboxylic acids using P[NCH₃(OCH₃)]₃.

| Entry | Carboxylic Acid | Product | Yield (%) |

| 1 | Benzoic acid | N-methoxy-N-methylbenzamide | 96 |

| 2 | 4-Nitrobenzoic acid | N-methoxy-N-methyl-4-nitrobenzamide | 98 |

| 3 | 4-Methoxybenzoic acid | 4-methoxy-N-methoxy-N-methylbenzamide | 97 |

| 4 | 2-Chlorobenzoic acid | 2-chloro-N-methoxy-N-methylbenzamide | 95 |

| 5 | Pivalic acid | N-methoxy-N,2,2-trimethylpropanamide | 91 |

| Reaction conditions: Carboxylic acid (2 mmol) and P[NCH₃(OCH₃)]₃ (1 mmol) in toluene (B28343) (10 mL) at 60 °C for 0.5-1 h. Isolated yields. acs.org |

Coupling Reagent-Mediated Amide Bond Formation

A vast array of coupling reagents has been developed to facilitate amide bond formation directly from carboxylic acids and amines under mild conditions. hepatochem.comluxembourg-bio.com These reagents work by activating the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine. hepatochem.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. iris-biotech.de

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used. youtube.compeptide.com The reaction proceeds through the formation of an O-acylisourea intermediate. luxembourg-bio.com To suppress side reactions and reduce racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. rsc.orgpeptide.com

Phosphonium salts , like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents. peptide.com

Uronium salts , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), are also very effective and react quickly with minimal side reactions. iris-biotech.depeptide.com

The choice of coupling reagent, solvent, and base is critical for optimizing the reaction yield and purity of the final product. analis.com.my For instance, a study on the amidation of cinnamic acid found that using EDC.HCl in anhydrous THF at 60°C provided the optimal conditions. analis.com.my

Transition Metal-Catalyzed Synthetic Approaches

In recent years, transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds, offering alternative and often milder routes to amides.

Palladium-Catalyzed Reactions

Palladium catalysts are particularly versatile in C-N bond formation and have been successfully applied to the synthesis of amides, including N-methoxy amides.

Palladium-catalyzed N-arylation of hydroxylamines, a reaction analogous to the Buchwald-Hartwig amination, provides a direct route to N-aryl-N-methoxyamides. strath.ac.uk This method involves the cross-coupling of an aryl halide (or triflate) with N,O-dimethylhydroxylamine in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. While this specific application to this compound is not extensively detailed in the provided context, the general methodology is well-established for a wide range of aryl amines and related compounds. researchgate.net

Another palladium-catalyzed approach is aminocarbonylation, which involves the reaction of an aryl halide with carbon monoxide and an amine. acs.orgnih.govresearchgate.netrsc.org This method allows for the direct introduction of the carbonyl group and the N-methoxy group in a single step. For example, a palladium-catalyzed aminocarbonylation of arylboronic acids with nitroarenes has been developed for amide synthesis. acs.orgnih.gov While this specific reaction may not directly produce this compound, it highlights the potential of palladium catalysis in constructing the amide functionality from diverse starting materials.

The table below shows examples of palladium-catalyzed aminocarbonylation of aryl iodides.

| Entry | Aryl Iodide | Amine | Product | Yield (%) |

| 1 | Iodobenzene | Piperidine | 1-(Benzoyl)piperidine | 92 |

| 2 | 4-Iodotoluene | Morpholine | 4-(4-Methylbenzoyl)morpholine | 88 |

| 3 | 1-Iodo-4-nitrobenzene | Benzylamine | N-Benzyl-4-nitrobenzamide | 75 |

| General conditions: Aryl iodide, amine, Pd catalyst, CO atmosphere, base, solvent. researchgate.net |

Annulation Reactions to Heterocyclic Systems

Annulation reactions involving N-methoxybenzamides serve as powerful tools for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and organic materials. snnu.edu.cn Ruthenium-catalyzed systems, for instance, have demonstrated high efficiency in the annulation of N-methoxybenzamides with alkynes. researchgate.net A recyclable system using [RuCl2(p-cymene)]2 in a mixture of poly(ethylene glycol) (PEG-400) and water can produce a variety of substituted isoquinolones under external oxidant-free conditions. researchgate.net

Another significant advancement is the rhodium(III)-catalyzed chemodivergent annulation between N-methoxybenzamides and sulfoxonium ylides. snnu.edu.cnresearchgate.net This methodology allows for the synthesis of diverse functionalized isocoumarins and isoquinolones, with the reaction outcome controlled by the choice of acid additive. snnu.edu.cnresearchgate.net The sulfoxonium ylide functions as a versatile carbene precursor in these transformations. snnu.edu.cn

The table below summarizes representative conditions for these annulation reactions.

| Catalyst System | Coupling Partners | Key Additive | Product Type | Ref |

| [RuCl2(p-cymene)]2 / PEG-400 / H2O | N-methoxybenzamide, Diphenylacetylene | MesCO2K | Isoquinolone | researchgate.net |

| [CpRhCl2]2 | N-methoxybenzamide, Sulfoxonium ylide | PivOH | Isocoumarin | snnu.edu.cnresearchgate.net |

| [CpRhCl2]2 | N-methoxybenzamide, Sulfoxonium ylide | Zn(OTf)2 | Isoquinolone | snnu.edu.cn |

Rhodium-Catalyzed Transformations

Rhodium catalysts, particularly Cp*Rh(III) complexes, have become indispensable for the synthesis of heterocyles via C-H activation, with N-methoxy amides being widely used as effective directing groups. snnu.edu.cnnih.gov These catalysts enable the direct functionalization of otherwise inert C-H bonds, providing an efficient route to complex molecules like isoquinolones and tricyclic hydrophenanthridinone scaffolds. nih.govnih.gov

A common strategy in rhodium-catalyzed transformations of N-methoxybenzamides involves an initial ortho-C-H activation directed by the amide group. snnu.edu.cnnih.gov This step forms a key five-membered rhodacyclic intermediate. snnu.edu.cn This intermediate can then react with various coupling partners, such as alkynes or sulfoxonium ylides, leading to cyclized products. snnu.edu.cnnih.gov

For example, in the reaction with sulfoxonium ylides, the rhodacyclic intermediate coordinates to the ylide, which then generates a rhodium α-oxo carbene species. snnu.edu.cn Subsequent migratory insertion of the Rh-C bond leads to a six-membered rhodacycle that, upon further reaction, yields the final heterocyclic product. snnu.edu.cn Mechanistic studies, including deuterium (B1214612) exchange experiments, suggest that the initial C-H activation step is reversible. snnu.edu.cn

A notable application is the asymmetric C-H activation of N-methoxybenzamides with quinones, catalyzed by a chiral CpRh(III) complex. This reaction constructs chiral tricyclic hydrophenanthridinone frameworks with high enantioselectivity (≤94% ee). nih.gov

An advantageous feature of certain rhodium-catalyzed C-H activation cycles is their redox-neutral nature. snnu.edu.cn The annulation of N-methoxybenzamides with sulfoxonium ylides proceeds without the need for an external oxidant. snnu.edu.cnresearchgate.net In this process, the sulfoxonium ylide acts as a carbene precursor, coupling with the benzamide (B126) derivative under acid-controlled conditions. snnu.edu.cn The choice of additive dictates the reaction pathway, with acids like PivOH promoting the formation of isocoumarins, while Lewis acids such as Zn(OTf)2 favor the synthesis of isoquinolones. snnu.edu.cn This chemodivergent approach highlights the versatility of the catalytic system, allowing access to different heterocyclic scaffolds from the same starting materials simply by modifying the reaction conditions. snnu.edu.cnresearchgate.net

Nickel-Catalyzed Processes

Nickel catalysis offers a cost-effective and sustainable alternative to precious metal-catalyzed reactions. In the context of modifying N-methoxybenzamides and related structures, nickel-based systems have been developed for key bond-forming reactions, including C-N cross-coupling and transamidation.

A mild and broadly applicable method for the N-arylation of amides has been developed using a dual nickel-photoredox catalytic system. escholarship.orgnih.govresearchgate.net This strategy avoids the harsh conditions often required in traditional C-N coupling reactions. The proposed mechanism begins with the oxidative addition of an aryl halide to a Ni(0) complex, forming a Ni(II) intermediate. escholarship.org This complex then coordinates with the amide, and subsequent deprotonation provides a key Ni(II) aryl amido intermediate. escholarship.org Photoinduced oxidation of this intermediate is believed to facilitate the challenging C-N reductive elimination step, allowing the reaction to proceed at moderate temperatures. escholarship.orgnih.govresearchgate.net The mild, basic conditions (using K2CO3) are compatible with a wide range of functional groups, including heterocycles, phenols, and sterically hindered substrates. escholarship.org

The table below outlines the general components of this catalytic system.

| Component | Role | Example | Ref |

| Nickel Pre-catalyst | Cross-coupling catalyst | NiCl2·glyme | researchgate.net |

| Ligand | Stabilizes Ni complex | dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) | researchgate.net |

| Photocatalyst | Mediates photoinduced oxidation | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | escholarship.org |

| Base | Deprotonation | K2CO3 | escholarship.org |

| Light Source | Photo-excitation | Blue LEDs | escholarship.org |

Transamidation, the conversion of one amide to another, is a challenging but valuable transformation. Nickel-catalyzed reductive transamidation provides a novel approach, particularly for secondary amides, using readily available nitroarenes as the nitrogen source. bohrium.comscribd.com This method avoids the pre-functionalization of the amine component.

The reaction employs a simple nickel salt and a ligand, with a reducing agent such as zinc or manganese powder. bohrium.comscribd.com The protocol demonstrates high functional group compatibility and can be applied to both alkyl and aryl secondary amides. bohrium.com While direct examples involving N-methoxybenzamides are not highlighted, the broad scope suggests potential applicability. bohrium.comscribd.com In some cases, activation of the secondary amide with a Boc group can facilitate the cleavage of the robust amide C-N bond, enabling the transamidation to proceed under nickel catalysis. scribd.comnih.gov

Copper-Catalyzed Methodologies

Copper catalysis has emerged as a powerful tool in organic synthesis due to the low cost, low toxicity, and versatile reactivity of copper complexes. In the context of N-alkoxyamide synthesis, copper-catalyzed methods provide key strategies for forming crucial C-N and C-O bonds.

Aminocarbonylation Strategies

Copper-catalyzed hydroaminocarbonylation represents an efficient approach for the synthesis of amides from alkenes. Recent advancements have demonstrated the potential for enantioselective transformations, yielding chiral amides which are valuable in pharmaceutical development. For instance, a copper-catalyzed enantioselective hydroaminocarbonylation of styrenes with hydroxylamines has been developed. nih.gov A plausible mechanism for such reactions involves the initial formation of a copper hydride species (LCuH) which reacts with an alkene to generate an alkylcopper intermediate. This intermediate then undergoes carbonylation and subsequent reaction with the N-methoxy amine to yield the final amide product. A related strategy involves a reductive relay process, where a single copper catalyst facilitates both a reduction and an anti-Markovnikov hydroaminocarbonylation of allylic benzoates with hydroxylamine (B1172632) electrophiles to produce enantioenriched γ-chiral amides. nih.gov

| Entry | Alkene/Substrate | Catalyst System | Ligand | Reagents | Product Type | Yield (%) | Ref |

| 1 | Styrenes | Copper Salt | Chiral Ligand | CO, Hydroxylamines | α-Chiral Amides | High | nih.gov |

| 2 | Trisubstituted Allylic Benzoates | Copper Salt | Chiral Ligand | CO, PMHS, Hydroxylamine Electrophiles | γ-Chiral Amides | Good to Excellent | nih.gov |

This table summarizes representative copper-catalyzed aminocarbonylation strategies for synthesizing chiral amides, analogous in structure to this compound.

Monoalkylation of Primary Amides

The direct N-alkylation of amides is a fundamental transformation in organic chemistry. Copper catalysis offers mild and efficient conditions for the selective mono-N-alkylation of primary amides, avoiding common issues like overalkylation. One innovative method employs a photoinduced, copper-catalyzed approach that couples a wide array of primary amides with unactivated secondary alkyl bromides and iodides at room temperature. nih.gov This reaction proceeds using inexpensive CuI as the catalyst without an additional ligand. nih.gov Mechanistic studies suggest a pathway involving the photoexcitation of a copper-amidate complex, followed by electron transfer to generate an alkyl radical. nih.gov

Another strategy utilizes alcohols as alkylating agents under aerobic conditions, presenting a greener alternative. rsc.orgresearchgate.net This method employs a ligand-free copper catalyst and generates water as the only byproduct. rsc.org The reaction is believed to proceed via an aerobic relay race mechanism. researchgate.net Furthermore, alkylsilyl peroxides have been successfully used as alkylating agents in copper-catalyzed mono-N-alkylation of primary amides, proceeding through a free-radical process under mild conditions. nih.gov

| Alkylating Agent | Catalyst | Conditions | Substrate Scope | Key Features | Ref |

| Unactivated Alkyl Halides | CuI | Room Temperature, Photoinduced | Broad (Alkyl/Aryl Amides) | Mild, Ligand-Free, High Functional Group Tolerance | nih.gov |

| Alcohols | Ligand-Free Copper | Aerobic Conditions | Various Amides and Amines | Green Chemistry (Water byproduct), Mild Conditions | rsc.orgresearchgate.net |

| Alkylsilyl Peroxides | Copper Salt | Mild Conditions | Broad (Primary Amides) | Radical-based mechanism | nih.gov |

This table outlines various copper-catalyzed monoalkylation methods for primary amides, which are applicable to the synthesis of N-substituted analogues of this compound.

Cobalt-Catalyzed Annulation Reactions

Cobalt-catalyzed C-H activation and annulation reactions have become a cornerstone for the construction of isoquinolinone scaffolds, which are structurally related to cyclized derivatives of this compound. These reactions typically involve the coupling of a benzamide with an alkyne or another unsaturated partner.

Research has shown that various benzamides, including those with halogen substituents, can undergo C–H activation/annulation with fluoroalkylated alkynes using a Co(acac)₂·2H₂O catalyst. nih.gov For example, the reaction of m-chloro benzamide proceeded smoothly to give the corresponding isoquinolinone products in high yield. nih.gov Even sterically hindered o-substituted benzamides, such as o-chloro benzamide, successfully react, albeit sometimes requiring slightly different conditions. nih.gov The proposed mechanism often involves the formation of a cobalt-N bond, followed by a concerted metalation-deprotonation (CMD) step to form a cobaltacycle intermediate. Subsequent insertion of the alkyne and reductive elimination yields the final annulated product. nih.govresearchgate.net Enantioselective versions of this transformation have also been developed, utilizing chiral ligands to afford C–N axially chiral sultams from aryl sulfonamides and allenes or alkynes. nih.govsemanticscholar.org

| Benzamide Substrate | Coupling Partner | Catalyst System | Oxidant/Additive | Product | Yield (%) | Ref |

| m-Chloro benzamide | Fluoroalkylated Alkyne | Co(acac)₂·2H₂O | AgNO₃, KOAc | Fluoroalkylated Isoquinolinone | 83 | nih.gov |

| o-Chloro benzamide | Fluoroalkylated Alkyne | Co(acac)₂·2H₂O | AgNO₃, KOAc | Fluoroalkylated Isoquinolinone | 81 | nih.gov |

| Aryl Sulfonamide | Allene | Co(OAc)₂·4H₂O / Chiral Salox Ligand | O₂ | C–N Axially Chiral Sultam | 90 | semanticscholar.org |

This table presents examples of cobalt-catalyzed annulation reactions with chloro-substituted benzamides and related compounds, demonstrating a powerful method for synthesizing complex heterocyclic analogues.

Metal-Free and Radical-Mediated Synthesis

Moving beyond transition metal catalysis, metal-free and radical-mediated reactions offer alternative synthetic pathways, often characterized by unique reactivity and mild reaction conditions.

Hypervalent Iodine-Mediated Cyclizations

Hypervalent iodine reagents are prized for their low toxicity, ease of handling, and powerful oxidizing capabilities, making them excellent mediators for a variety of cyclization reactions. beilstein-journals.orgnih.gov In the synthesis of heterocyclic structures from amide precursors, these reagents can activate alkenes to trigger intramolecular cyclization. The regiochemical outcome of these cyclizations—whether attack occurs through the amide nitrogen or oxygen—can be influenced by factors such as the length of the tether connecting the amide and the alkene. beilstein-journals.orgnih.gov

For instance, the iodoarene-catalyzed cyclization of N-allylamides typically leads to 2-oxazolines via O-cyclization. nih.gov However, increasing the carbon chain length between the amide and alkene can favor N-cyclization to form pyrrolidine (B122466) rings. beilstein-journals.orgnih.gov The active hypervalent iodine species can be generated in situ from precursors like iodosobenzene (B1197198) (PhIO) in the presence of an acid or other activators. nih.gov These reactions provide a versatile method for constructing nitrogen- and oxygen-containing heterocycles from unsaturated amide substrates. beilstein-journals.orgnih.gov

| Substrate Type | Reagent/Catalyst | Key Feature | Product Type | Ref |

| N-Allylamides | Iodoarene (cat.), mCPBA | O-cyclization | 2-Oxazolines | nih.gov |

| N-Bishomoallylamides | PhI(OAc)₂ | N-cyclization favored | Pyrrolidines | beilstein-journals.org |

| O-Alkenylbenzamides | PhIO / Acid | Chemodivergent (N vs. O attack) | Isoquinolinones / Iminoisocoumarins | nih.gov |

This table summarizes the utility of hypervalent iodine reagents in mediating the cyclization of various unsaturated amides, showcasing a metal-free approach to heterocyclic synthesis.

Photoredox-Catalyzed Alkene Aminoarylation

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of reactive intermediates under exceptionally mild conditions. This strategy has been applied to the aminoarylation of alkenes, a powerful transformation for concurrently forming C–N and C–C bonds.

In a typical catalytic cycle, a photosensitizer, upon absorbing visible light, generates an amidyl radical from a suitable precursor like an N-benzoyloxyamide via single-electron transfer. nih.gov This electrophilic nitrogen-centered radical then adds to an unactivated alkene. chemrxiv.org The resulting carbon-centered radical can then engage in a subsequent C-C bond-forming event, such as an aryl migration, to complete the aminoarylation cascade. chemrxiv.org This approach allows for the synthesis of densely substituted arylethylamines from simple, commercially available starting materials. chemrxiv.org The versatility of this method is further demonstrated by its ability to achieve various amidative dual functionalizations of alkenes, including amidooxygenation and amidoazidation, by trapping the radical intermediate with different nucleophiles. nih.gov

| Reaction Type | Amide Precursor | Key Intermediate | Transformation | Product Class | Ref |

| Intramolecular Aminoarylation | Aryl Sulfonamide | N-centered radical | Radical cyclization / Aryl migration | Densely substituted arylethylamines | chemrxiv.org |

| Intermolecular Amidooxygenation | N-Benzoyloxyamide | Amidyl radical | Radical addition to alkene / Trapping with O-nucleophile | 1,2-Amidooxygenated products | nih.gov |

This table highlights the application of photoredox catalysis in the aminoarylation and dual functionalization of alkenes, representing a modern, radical-mediated approach to complex amine synthesis.

Oxidative Amidation Processes

Oxidative amidation has emerged as a powerful tool for the formation of amide bonds directly from aldehydes, bypassing the need for pre-activated carboxylic acid derivatives. This approach offers a more atom-economical and often milder alternative to traditional amidation methods. For the synthesis of this compound, this would typically involve the reaction of 2-chlorobenzaldehyde (B119727) with N-methoxyamine in the presence of an oxidizing agent and a suitable catalyst.

Various catalytic systems have been developed for oxidative amidation, many of which are applicable to halogenated benzaldehydes. Copper-based catalysts, for instance, have been shown to be effective in the oxidative coupling of aldehydes with amine hydrochloride salts using an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org While a specific example for the synthesis of this compound using this method is not prominently documented, the general applicability to aryl aldehydes suggests its potential. A proposed reaction scheme is outlined below:

Reaction Scheme for Copper-Catalyzed Oxidative Amidation:

2-chlorobenzaldehyde + CH₃ONH₂·HCl --(Cu-catalyst, Oxidant, Base)--> this compound

Another approach involves the use of a quinone/DMSO system as the oxidizing agent for the oxidative amidation of benzaldehydes. researchgate.netnih.govrsc.orgresearchgate.net This transition-metal-free method has been successfully applied to chlorobenzaldehydes, showing a marked increase in yield when DMSO is used as the solvent. researchgate.netresearchgate.net The reaction is believed to proceed through the formation of a hemiaminal intermediate, which is then oxidized to the corresponding amide.

| Catalyst/Oxidant System | Aldehyde Substrate | Amine Source | Key Features |

| Copper salt / TBHP | Aryl aldehydes | Amine hydrochlorides | Mild conditions, good functional group tolerance. organic-chemistry.org |

| Quinone / DMSO | Halogenated benzaldehydes | Secondary amines | Transition-metal-free, improved yields in DMSO. researchgate.netresearchgate.net |

| Metal-free (e.g., I₂, TBHP) | Benzylamines/Benzyl cyanides | N/A | Oxidation of benzylic carbons to amides. |

Regioselective Alkylation and Arylation of Amines

The introduction of alkyl and aryl groups onto the aromatic ring of benzamides can be achieved with high regioselectivity through directed C-H activation. The amide functionality itself can act as a directing group, facilitating functionalization at the ortho position.

For a substrate like this compound, the existing chloro substituent and the directing effect of the amide group would influence the regioselectivity of further C-H functionalization. Ruthenium-catalyzed C-H alkylation of benzoic acids with olefins has been demonstrated to occur selectively at the ortho position to the carboxylate directing group. nih.govnih.gov A similar directing effect would be expected for the N-methoxybenzamide group.

Furthermore, ruthenium(II)-catalyzed ortho-C-H arylation of N,N-dialkylthiobenzamides with boronic acids has been reported, where the thiobenzamide (B147508) group directs the arylation. nih.gov While this is not a direct example on an N-methoxybenzamide, it highlights the potential of using the amide or a modified amide group to direct C-H arylation. Mechanistic studies on metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides suggest a complex interplay of factors governing regioselectivity. nih.govrsc.org

| Reaction Type | Directing Group | Catalyst | Key Features |

| C-H Alkylation | Carboxylate | Ruthenium(II) | High ortho-selectivity, aqueous conditions. nih.govnih.gov |

| C-H Arylation | Thiobenzamide | Ruthenium(II) | Sulfur-directed ortho-arylation. nih.gov |

| α-Arylation | N-Alkylbenzamide | Nickel/Photoredox | Site-selectivity influenced by reaction conditions. nih.govrsc.org |

Synthesis of Specific Derivative Classes

This compound is a valuable precursor for the synthesis of a variety of derivatives with potential biological activities. The following sections describe methodologies for the preparation of pyrazoline, heterocyclic, and benzoylpyrimidinylurea derivatives.

Pyrazoline Derivatives from Substituted Benzamides

Pyrazoline derivatives are a well-known class of heterocyclic compounds with a wide range of pharmacological properties. A common synthetic route to pyrazolines involves the cyclization of chalcones with hydrazine (B178648) derivatives. ijraset.comdergipark.org.trajgreenchem.comnih.govelifesciences.org Chalcones, which are α,β-unsaturated ketones, can be prepared via a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde.

In the context of this compound, a hypothetical synthetic route to a pyrazoline derivative would first involve the preparation of a chalcone (B49325) precursor. This could be achieved by reacting an acetophenone derivative of this compound with a suitable aromatic aldehyde. The resulting chalcone would then be reacted with a hydrazine source, such as hydrazine hydrate (B1144303) or a substituted hydrazine, to yield the corresponding pyrazoline. ijraset.comdergipark.org.trajgreenchem.com

General Synthetic Scheme for Pyrazoline Derivatives:

Chalcone Synthesis: 2-Chloro-N-methoxy-(X-acetyl)benzamide + Ar-CHO --(Base)--> Chalcone intermediate

Pyrazoline Formation: Chalcone intermediate + Hydrazine --(Acid/Base catalyst)--> Pyrazoline derivative

| Starting Material | Reagents | Product Class | Key Transformation |

| Substituted Benzamide | Acetophenone, Aldehyde, Hydrazine | Pyrazoline | Claisen-Schmidt condensation followed by cyclization. ijraset.comdergipark.org.trajgreenchem.com |

Methoxybenzamide Derivatives with Heterocyclic Moieties

The benzamide scaffold can be readily elaborated by the introduction of various heterocyclic moieties, leading to compounds with diverse chemical and biological properties. A general approach involves the conversion of the benzamide into a more reactive intermediate, such as a benzoyl chloride, which can then be reacted with a nucleophilic heterocyclic amine.

For instance, 2-methoxybenzamide derivatives have been synthesized and evaluated as hedgehog signaling pathway inhibitors. nih.gov The synthesis often involves the amidation of a substituted benzoic acid with a heterocyclic amine. A similar strategy could be employed starting from 2-chloro-N-methoxybenzoic acid (if the amide is hydrolyzed) or by activating the carboxylic acid derivative of a modified this compound.

Another strategy involves the reaction of a benzamide derivative bearing a reactive handle with a suitable heterocyclic precursor. For example, a this compound derivative with a bromoacetyl group can react with various nucleophiles like o-phenylenediamine (B120857) or 2-aminopyridine (B139424) to form quinoxaline (B1680401) or chromenopyridopyrimidine derivatives, respectively. mdpi.com

| Benzamide Precursor | Reagent | Resulting Heterocycle |

| Substituted Benzoic Acid | Heterocyclic Amine | Heterocyclyl-benzamide |

| Bromoacetyl-benzamide | o-Phenylenediamine | Quinoxaline |

| Bromoacetyl-benzamide | 2-Aminopyridine | Chromenopyridopyrimidine |

Benzoylpyrimidinylurea Derivatives

Benzoylpyrimidinylurea derivatives are another class of compounds with interesting biological profiles. Their synthesis can be achieved by coupling a benzoyl isocyanate with a pyrimidinamine or by reacting a benzamide with a pyrimidinyl isocyanate. A more modular approach involves the reaction of a benzoyl chloride with a pyrimidinylurea.

The synthesis of these derivatives often starts from a corresponding benzamide. For example, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized by first converting the corresponding benzoic acid to the benzoyl chloride, followed by reaction with various amines. nih.gov A similar sequence starting from a suitably functionalized this compound could provide access to benzoylpyrimidinylurea derivatives. A process for preparing benzoimidazol-2-yl pyrimidine (B1678525) derivatives has also been patented, highlighting the interest in such fused heterocyclic systems. google.com

General Synthetic Approach:

Activation: 2-Chloro-N-methoxybenzoic acid derivative --(SOCl₂ or (COCl)₂)--> 2-Chloro-N-methoxybenzoyl chloride derivative

Coupling: 2-Chloro-N-methoxybenzoyl chloride derivative + Pyrimidinylurea derivative --> Benzoylpyrimidinylurea derivative

Chemical Transformations and Reaction Mechanisms of 2 Chloro N Methoxybenzamide Derivatives

Reactivity of Benzamide (B126) Core and Substituents

The benzamide core of 2-chloro-N-methoxybenzamide exhibits reactivity influenced by the electronic effects of both the ortho-chlorine substituent and the N-methoxyamide group. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution, while the amide group is also a deactivating, yet ortho-, para-directing group. This electronic landscape governs the molecule's participation in nucleophilic substitutions, redox reactions, and further halogenations.

The chlorine atom at the C2 position of the benzene (B151609) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent N-methoxycarbonyl group, which helps stabilize the negatively charged Meisenheimer intermediate formed during the reaction. Consequently, the C-Cl bond can be cleaved and replaced by various nucleophiles, including amines, alkoxides, and thiolates, often under metal-catalyzed or thermally promoted conditions.

Research has demonstrated the successful substitution of the C2-chloro group to access a variety of 2-substituted N-methoxybenzamide derivatives. For instance, in the synthesis of precursors for agrochemicals and pharmaceuticals, reactions with primary or secondary amines (e.g., piperidine, morpholine) proceed to yield the corresponding 2-amino-N-methoxybenzamides. These reactions typically require elevated temperatures or the use of a copper or palladium catalyst to facilitate the substitution.

Table 1: Examples of Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Catalyst/Conditions | Product | Typical Yield (%) | Ref. |

| Piperidine | K₂CO₃, DMSO, 120 °C | 2-(Piperidin-1-yl)-N-methoxybenzamide | 75-85 | |

| Sodium Methoxide | CuI, N,N-Dimethylglycine, Dioxane, 100 °C | 2-Methoxy-N-methoxybenzamide | 80-90 | |

| 4-Methylaniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene (B28343), 110 °C | N-methoxy-2-(p-tolylamino)benzamide | 85-95 | |

| Sodium Thiophenolate | No catalyst, DMF, 100 °C | N-methoxy-2-(phenylthio)benzamide | 65-75 |

Note: The data presented in this table is representative of typical laboratory-scale reactions and is intended for illustrative purposes. Actual yields may vary based on specific reaction parameters.

The N-methoxyamide group is a particularly valuable functional handle due to its well-defined reductive chemistry. Unlike standard secondary amides, which are challenging to reduce selectively, the N-methoxyamide (also known as a Weinreb amide) can be cleanly converted to other functional groups.

Reduction to Aldehydes: The most significant transformation is its reduction to an aldehyde. Treatment of this compound with mild hydride reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures (e.g., -78 °C) leads to the formation of a stable chelated intermediate. Upon aqueous workup, this intermediate collapses to furnish 2-chlorobenzaldehyde (B119727), avoiding over-reduction to the corresponding alcohol. This method is highly efficient and is a cornerstone of Weinreb amide chemistry.

Reduction to Primary Amides: The N-O bond of the N-methoxyamide can be cleaved reductively. For example, using samarium(II) iodide (SmI₂) or catalytic hydrogenation can reduce the group to the corresponding primary amide, 2-chlorobenzamide (B146235).

Oxidative Stability: The benzamide core and the chloro-substituent are generally stable to common oxidizing agents under mild conditions. Strong oxidative conditions could potentially lead to degradation of the aromatic ring, but selective oxidation of the functional groups present in this compound is not a commonly employed synthetic strategy.

Further halogenation of the this compound aromatic ring proceeds via electrophilic aromatic substitution. The regiochemical outcome is controlled by the combined directing effects of the existing substituents. The C2-chloro group and the C1-amido group are both ortho-, para-directing. Therefore, incoming electrophiles will preferentially substitute at positions C4 and C6, which are para and ortho to the chloro and amide groups, respectively.

Chlorination: Reaction with electrophilic chlorinating agents like N-chlorosuccinimide (NCS) or chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) typically results in a mixture of products. The major product is often 2,4-dichloro-N-methoxybenzamide, as the C4 position is sterically more accessible than the C6 position, which is sterically hindered by the two adjacent ortho substituents.

Bromination and Iodination: Similar regioselectivity is observed with other halogens. Bromination with N-bromosuccinimide (NBS) or iodination with N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid also yields the corresponding 4-halo-2-chloro-N-methoxybenzamide derivatives as the primary products. The precise ratio of C4 to C6 substitution depends heavily on the reaction conditions and the steric bulk of the electrophile.

C-H Activation Strategies Involving N-Methoxybenzamide

The N-methoxyamide group is an outstanding directing group for transition-metal-catalyzed C-H activation. This modern synthetic strategy allows for the selective functionalization of otherwise unreactive C-H bonds, offering a highly atom-economical route to complex molecules.

In this compound, the N-methoxyamide group directs functionalization to the C6 position—the only available ortho C-H bond. The oxygen atom of the amide carbonyl typically acts as a Lewis basic site that coordinates to a transition metal center (e.g., Pd, Rh, Ru). This coordination event positions the metal catalyst in close proximity to the C6-H bond, enabling its selective cleavage and subsequent functionalization.

This strategy has been successfully applied to a range of C-C and C-heteroatom bond-forming reactions. For example, palladium-catalyzed ortho-alkenylation (a Fujiwara-Morita type reaction) can be achieved by reacting this compound with various alkenes. Similarly, ortho-arylations and ortho-alkylations have been developed using the directing power of this group.

Table 2: Representative Ortho-C-H Functionalization Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Product | Typical Yield (%) | Ref. |

| Alkenylation | Ethyl acrylate | Pd(OAc)₂, Ag₂CO₃, TFA | Ethyl (E)-3-(2-chloro-6-(methoxycarbamoyl)phenyl)acrylate | 60-70 | |

| Arylation | Iodobenzene | Pd(OAc)₂, PPh₃, K₂CO₃ | 2-Chloro-N-methoxy-[1,1'-biphenyl]-2'-carboxamide | 55-65 | |

| Acetoxylation | PhI(OAc)₂ | Pd(OAc)₂ | 2-Acetoxy-6-chloro-N-methoxybenzamide | 70-80 | |

| Amination | O-(2,4-dinitrophenyl)hydroxylamine | [RhCp*Cl₂]₂, AgSbF₆ | 2-Amino-6-chloro-N-methoxybenzamide | 65-75 |

Note: The data presented in this table is representative of typical laboratory-scale reactions and is intended for illustrative purposes. Actual yields may vary based on specific reaction parameters. TFA = Trifluoroacetic acid.

The mechanism of C-H activation directed by the N-methoxyamide group is well-studied and proceeds through a key cyclometalated intermediate. The generally accepted catalytic cycle involves several distinct steps:

Coordination: The reaction initiates with the coordination of the amide oxygen atom to the electrophilic metal center (e.g., Pd(II)). This forms a substrate-catalyst complex.

C-H Activation/Cyclometalation: This is the crucial, often rate-determining, step. The coordinated metal facilitates the cleavage of the proximal C6-H bond. This typically occurs via a concerted metalation-deprotonation (CMD) pathway, where a base (often the anion of the metal salt, like acetate) assists in removing the proton as the C-M bond forms. This process results in a stable five-membered palladacycle or a similar metallacycle with other metals. The formation of this specific intermediate is what confers the high regioselectivity to the reaction.

Subsequent Transformation: Once the metallacycle is formed, it can engage in various catalytic steps depending on the coupling partner.

For alkenylation , the alkene coordinates to the metal center, followed by migratory insertion into the M-C bond. A subsequent β-hydride elimination regenerates the catalyst and releases the functionalized product.

For arylation with an aryl halide, the cycle typically involves oxidative addition of the aryl halide to the metal center, followed by reductive elimination to form the C-C bond and regenerate the active catalyst.

Catalyst Regeneration: The final step closes the catalytic loop, regenerating the active metal species to engage with another molecule of the substrate.

Experimental and computational studies, including DFT calculations, have provided strong evidence for the formation and stability of these five-membered metallacycle intermediates, confirming their central role in directing the functionalization of the ortho C-H bond [13, 15].

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of this compound and its derivatives are pivotal in the synthesis of various fused heterocyclic systems. These reactions often proceed through the formation of new carbon-carbon or carbon-nitrogen bonds, leading to architecturally complex molecules from relatively simple precursors.

The synthesis of phenanthridinones , a class of compounds with significant pharmacological interest, can be achieved from N-methoxybenzamides through various catalytic systems. mdpi.comnih.gov Palladium-catalyzed reactions, for instance, facilitate the cyclization of N-methoxybenzamides with aryl iodides via a dual C-H activation process. researchgate.net Rhodium catalysts have also been employed for the oxidative C-H coupling of N-methoxybenzamides with aryl boronic acids, providing a one-pot synthesis of phenanthridinones. researchgate.net Another approach involves an iodobenzene-catalyzed oxidative C-H amidation reaction of N-methoxybenzamides, which can proceed at room temperature. acs.org Furthermore, cobalt complexes have been utilized to catalyze the cyclization of N-methoxy benzamides with alkynes, where the N-O bond acts as an internal oxidant. researchgate.net Transition-metal-free methods have also been developed, such as the potassium t-butoxide-mediated C-C bond formation for the synthesis of phenanthridinones from 2-iodo-N-arylbenzamides. orgsyn.org

The formation of isoquinolones from N-methoxybenzamide derivatives can be accomplished through intermolecular annulation with alkynes, catalyzed by hypervalent iodine reagents like phenyliodine diacetate (PIDA). dovepress.com Copper-catalyzed aerobic oxidative radical cascade annulations of alkyne-tethered N-alkoxyamides provide access to isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones. acs.org

The following table summarizes different catalytic systems used for the synthesis of phenanthridinones from N-methoxybenzamide derivatives.

| Catalyst/Reagent | Coupling Partner | Key Features |

| Palladium Acetate | Aryl Iodide | Dual C-H activation researchgate.net |

| Rhodium(III) | Aryl Boronic Acids | Oxidative C-H coupling, one-pot synthesis researchgate.net |

| Iodobenzene | - | Oxidative C-H amidation at room temperature acs.org |

| Cobalt Complex | Alkynes | Internal oxidant via C-H/N-O activation researchgate.net |

| Potassium t-butoxide | - | Transition-metal-free C-C bond formation orgsyn.org |

The stereochemistry of cyclization reactions involving N-methoxyamide derivatives is a critical aspect that influences the three-dimensional structure of the resulting heterocyclic products. The use of chiral auxiliaries or catalysts can induce stereoselectivity. For instance, the presence of a chiral N-alkoxyamide can control both reactivity and stereoselectivity in aza-spirocyclization reactions, establishing consecutive stereocenters through remote stereocontrol. researchgate.net

In the context of silyl-Prins cyclization, which is a valuable method for constructing heterocycles, the stereochemical outcome is influenced by various structural factors. researchgate.net This type of cyclization proceeds through the intramolecular addition of a π-nucleophile to an oxocarbenium ion or a related intermediate. researchgate.net The stereoselective preparation of oxygen and nitrogen heterocycles often utilizes this methodology as a key step in the synthesis of natural products. researchgate.net

Research on the cyclization of highly enantioenriched allylsilanes with aldehydes has demonstrated a new asymmetric route to tetrahydropyrans and piperidines, highlighting the potential for high stereocontrol in such transformations. acs.org

N-O Bond Reactivity and Cleavage Mechanisms

The N-O bond in N-methoxyamides is a key functional group that influences their reactivity. Cleavage of this bond is often a crucial step in various synthetic transformations.

Ruthenium-catalyzed reactions have been shown to proceed via N-O bond cleavage. In the cascade C-H activation/annulation of N-alkoxybenzamides, mechanistic studies, including both experimental and theoretical approaches, suggest that the reaction follows a Ru(II)-Ru(IV)-Ru(II) pathway. rsc.org A notable feature of this mechanism is that the N-O bond cleavage occurs before the insertion of an alkyne, which is contrary to the conventional mechanism of transition metal-catalyzed C-H activation/annulation with alkynes. rsc.org The in situ generated acetic acid during the N-H/C-H activation step facilitates this N-O bond cleavage, leading to a Ru-nitrene species. rsc.org

Iron-catalyzed reactions can also induce N-O bond cleavage in N-methoxybenzamides, leading to the formation of benzamide and formaldehyde. researchgate.net In certain contexts, such as the synthesis of primary amides from dioxazolones catalyzed by copper, the N-O bond cleavage is a key transformation. researchgate.net Photochemical methods can also be employed to cleave the N-O bond in O-benzyl-type protected hydroxamic acids, resulting in the formation of amides. researchgate.net

Radical Chemistry of N-Alkoxyamides and N-Chloroamides

Both N-alkoxyamides and N-chloroamides can serve as precursors to nitrogen-centered radicals, which are highly reactive intermediates capable of participating in a variety of chemical transformations.

N-alkoxyamides can generate nitrogen radicals upon oxidation. nih.gov These radicals can then participate in intermolecular C-H functionalization reactions. For example, a transition-metal-assisted oxidative C(sp³)-H/N-H cross-coupling of N-alkoxyamides with aliphatic hydrocarbons has been reported. nih.gov In this process, the transition metal catalyst is proposed to lower the reactivity of the generated nitrogen radical through coordination, enabling a selective radical/radical cross-coupling to form C(sp³)-N bonds. nih.gov Electrochemical methods have also been developed for the intermolecular cross-coupling of N-alkoxyamides with substrates like xanthenes, proceeding through an amidyl radical pathway mediated by a ferrocene (B1249389) redox catalyst. wiley.com Furthermore, visible-light-induced reactions using a photoredox catalyst can generate nitrogen-centered radicals from N-alkoxyamides for the amination of enol ethers. rsc.org

N-chloroamides , such as N-chloro-N-methoxyamides, are effective precursors for generating N-methoxy-N-acylnitrenium ions upon treatment with reagents like silver carbonate. researchgate.net These electrophilic species can then undergo intramolecular cyclization. researchgate.net The generation of amidyl radicals from N-chloroamides can also be achieved using sodium hypochlorite (B82951) and acetic acid. nih.gov These radicals are key intermediates in C-H functionalization reactions. nih.gov

Computational and Theoretical Investigations of 2 Chloro N Methoxybenzamide and Its Analogues

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing a basis for predicting a wide range of properties, from molecular geometries to spectroscopic features and chemical reactivity. For a molecule like 2-Chloro-N-methoxybenzamide, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner, yielding valuable data on its electronic and structural characteristics.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs).

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. mdpi.com For benzamide (B126) derivatives, the distribution of the HOMO and LUMO orbitals often shows delocalization across the aromatic rings and the amide group, indicating the pathways for intramolecular charge transfer upon electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound This table is illustrative. Specific calculated values for this compound are not available in the cited literature.

| Parameter | Symbol | Value (eV) |

| Energy of HOMO | EHOMO | Value |

| Energy of LUMO | ELUMO | Value |

| Energy Gap | ΔE | Value |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic reactive sites.

The MEP surface is color-coded to represent different potential values. Typically:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In a molecule like this compound, these regions would be expected around the oxygen atoms of the carbonyl and methoxy (B1213986) groups.

Blue indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly the amide proton if present, or other electropositive sites.

Green represents areas of neutral or near-zero potential.

The MEP map provides a visual representation of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as hydrogen bonding and molecular recognition processes. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. mdpi.com These indices help in predicting the chemical behavior of the compound. Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These parameters are crucial for rationalizing the global reactive nature of molecules. chemrxiv.org

Table 2: Hypothetical Global Reactivity Descriptors for this compound This table is illustrative. Specific calculated values for this compound are not available in the cited literature.

| Descriptor | Symbol | Formula | Value |

| Electronegativity | χ | -0.5 (EHOMO + ELUMO) | Value (eV) |

| Chemical Hardness | η | -0.5 (EHOMO - ELUMO) | Value (eV) |

| Chemical Softness | S | 1 / (2η) | Value (eV-1) |

| Electrophilicity Index | ω | χ2 / (2η) | Value (eV) |

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, allowing for the elucidation of reaction pathways.

Thermodynamic Control: In a reaction with multiple possible products, the thermodynamic product is the one that is the most stable (lowest in Gibbs free energy). Reactions under thermodynamic control are typically reversible and run at higher temperatures, allowing equilibrium to be established.

Kinetic Control: The kinetic product is the one that is formed the fastest, meaning its reaction pathway has the lowest activation energy. Kinetically controlled reactions are often irreversible and are typically run at lower temperatures.

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to compute the activation energies and reaction energies. This helps in understanding whether a reaction is likely to be under thermodynamic or kinetic control, predicting the major product under different reaction conditions, and designing more efficient synthetic routes.

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics go beyond the static picture provided by quantum chemical calculations on single molecules. These techniques explore the conformational landscape of a molecule and its interactions with its environment over time.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-C, C-N, and N-O bonds), multiple low-energy conformations may exist.

Computational methods can be used to:

Identify Stable Conformers: By systematically rotating bonds and calculating the energy of the resulting structures, researchers can identify the most stable conformers and their relative energies.

Analyze Dihedral Angles: Studies on analogous benzamides often focus on the dihedral angles between the planes of the aromatic ring and the amide group, as this orientation is crucial for its electronic properties and interaction capabilities. nih.gov For instance, in the related compound 2-Chloro-N-(4-methoxyphenyl)benzamide, the chloro-substituted and methoxy-substituted benzene (B151609) rings are nearly orthogonal. nih.gov

Model Molecular Recognition: Understanding the preferred conformation is essential for modeling how the molecule interacts with biological targets like proteins or enzymes. Molecular docking, a key tool in molecular recognition modeling, predicts the preferred orientation of one molecule when bound to another to form a stable complex. The shape, polarity, and hydrogen-bonding capabilities of the most stable conformers of this compound would be critical inputs for such models.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, providing insights into the nature and prevalence of various non-covalent contacts that dictate the crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to represent different properties, such as normalized contact distance (dnorm), which highlights regions involved in significant intermolecular interactions.

Key intermolecular interactions identified in related structures include:

H···H contacts: These are typically the most abundant interactions and represent van der Waals forces. In many organic crystals, they constitute a significant portion of the Hirshfeld surface area. For instance, in N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, H···H contacts account for 26.6% of the surface. nih.gov

Heteroatom contacts (O···H, N···H, Cl···H): These represent stronger, more directional interactions like hydrogen bonds and halogen bonds. Red spots on the dnorm surface indicate these close contacts. For example, in N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, Cl···H/H···Cl contacts contribute 9.5% to the Hirshfeld surface, highlighting the role of the chlorine atom in directing the crystal architecture. nih.govresearchgate.net

The relative contributions of these interactions for a related compound are detailed in the table below, illustrating how Hirshfeld analysis quantifies the packing forces.

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 26.6 |

| S···H/H···S | 13.8 |

| Cl···H/H···Cl | 9.5 |

| O···H/H···O | 6.7 |

| F···H/H···F | 6.6 |

| F···C/C···F | 3.1 |

Data sourced from related analogue studies. nih.gov

This quantitative analysis is crucial for understanding the forces that govern the solid-state structure of this compound and its analogues, influencing properties like solubility and stability.

Prediction of Spectroscopic Parameters

Computational chemistry offers robust tools for predicting the spectroscopic properties of molecules, providing a powerful complement to experimental data. Theoretical calculations can help assign experimental spectra, predict the spectra of unknown compounds, and provide a deeper understanding of the relationship between molecular structure and spectroscopic behavior.

Theoretical Vibrational Spectroscopy

Theoretical vibrational spectroscopy, primarily using Density Functional Theory (DFT), is a standard method for calculating the infrared (IR) and Raman spectra of molecules. By employing methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), researchers can compute the vibrational frequencies and intensities corresponding to the normal modes of a molecule. nih.govnih.gov

These calculations are performed on the optimized geometry of the molecule in the gaseous phase. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, thereby improving agreement with experimental data obtained from solid-state measurements. nih.gov

For analogues like 2-chloro-N-(diethylcarbamothioyl)benzamide, DFT calculations have successfully assigned fundamental vibrational modes. nih.gov Key vibrational modes for benzamide derivatives include:

C=O Stretching: The carbonyl stretch is a strong, characteristic band in the IR spectrum, typically appearing in the 1650-1700 cm⁻¹ region.

N-H Stretching and Bending: These modes are sensitive to hydrogen bonding.

C-N Stretching: This vibration is usually found in the 1200-1350 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretch appears in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretching: These occur at higher and medium frequencies, respectively, and are characteristic of the benzene rings.

The table below presents a comparison of theoretical and experimental vibrational frequencies for key functional groups in a related benzamide derivative, demonstrating the accuracy of the computational approach.

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a 2-Chlorobenzamide (B146235) Analogue

| Vibrational Assignment | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| Aromatic C-H Stretch | 3081 | 3100 |

| Carbonyl C=O Stretch | 1690 | 1651 |

| Aromatic C=C Stretch | 1591 | 1589 |

| C-N Stretch | 1259 | 1344 |

| C-Cl Stretch | 669 | 692 |

Data adapted from computational studies on 4-chloro-N,N-diphenylbenzamide.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital computational tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT (e.g., at the B3LYP/6-311+G(d,p) level), is the most widely used approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

The process involves first optimizing the molecular geometry and then calculating the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Computational NMR predictions are invaluable for:

Assigning signals in complex experimental spectra.

Distinguishing between different isomers or conformers of a molecule.

Confirming proposed molecular structures.

Studies on a wide range of organic molecules, including benzamide derivatives, have shown that DFT-GIAO calculations can predict chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov The table below illustrates the typical agreement between calculated and experimental chemical shifts for a related compound.

Table 3: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for an Analogue

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C=O | 166.39 | 169.64 |

| Phenyl C (near Cl) | 130.81 | 128.34 |

| Phenyl C | 129.40 | 127.58 |

| Phenyl C | 128.34 | 126.74 |

Data adapted from computational studies on 4-chloro-N,N-diphenylbenzamide.

These computational methods provide a powerful framework for investigating the structural and spectroscopic properties of this compound, offering insights that are highly complementary to experimental studies.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Chloro N Methoxybenzamide Derivatives

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.com This method provides unambiguous information on the molecular geometry, including bond lengths, bond angles, and the spatial orientation of functional groups. For complex organic molecules like substituted benzamides, X-ray crystallography is crucial for validating computational models and understanding intermolecular forces that govern crystal packing.

Crystal System and Space Group Analysis

The initial step in X-ray structure determination involves identifying the crystal system and space group, which describe the symmetry of the crystal lattice. This information is derived from the diffraction pattern of a single crystal. For example, the analysis of a related compound, 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide, revealed that it crystallizes in the triclinic system with a P-1 space group. researchgate.net The unit cell parameters for this analogue provide a quantitative description of the crystal lattice's dimensions. researchgate.net

Table 1: Example Crystallographic Data for a Benzamide (B126) Analogue (2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5731 (5) |

| b (Å) | 10.1861 (5) |

| c (Å) | 10.3636 (6) |

| α (°) | 94.945 (4) |

| β (°) | 96.581 (5) |

| γ (°) | 110.974 (5) |

| Volume (ų) | 734.56 (7) |

| Z (molecules/unit cell) | 2 |

Data sourced from a study on 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide. researchgate.net

Bond Lengths and Angles Validation

Table 2: Selected Bond Lengths for a Benzamide Analogue (N-(diphenylphosphoryl)-2-methoxybenzamide)

| Bond | Length (Å) | Mean Value in Related Ligands (Å) |

|---|---|---|

| C=O | 1.222 (approx.) | 1.222 |

| C-N | 1.364 (approx.) | 1.364 |

| P=O | 1.504 (approx.) | 1.504 |

| N-P | 1.686 (approx.) | 1.686 |

Data derived from a study on N-(diphenylphosphoryl)-2-methoxybenzamide and the Cambridge Structural Database. iucr.org

Intermolecular Interactions in Crystal Lattices

X-ray crystallography provides critical insights into the non-covalent interactions that stabilize the crystal lattice, such as hydrogen bonds and π-π stacking. researchgate.net In the crystal structure of 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide, adjacent molecules form dimers through strong N—H···O hydrogen bonds. researchgate.net These dimers are further interconnected by C—H···O interactions and stabilized by aromatic π-π stacking interactions, with a centroid-centroid separation of 3.8574 (1) Å. researchgate.net In contrast, the crystal structure of N-(diphenylphosphoryl)-2-methoxybenzamide is characterized by an intramolecular hydrogen bond and weaker intermolecular C—H···π interactions that form chains within the lattice. iucr.orgnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. weebly.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

Advanced 1D and 2D NMR Techniques for Structural Elucidation

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental structural information, complex molecules often yield overcrowded spectra that are difficult to interpret fully. researchgate.netemerypharma.com In such cases, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm structural assignments. researchgate.netwalisongo.ac.id

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are on adjacent carbons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons bearing protons. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments. walisongo.ac.id

For substituted benzamides, these techniques are essential for unambiguously assigning the signals of the aromatic protons and carbons, as well as confirming the connectivity of the amide and methoxy (B1213986) substituents. semanticscholar.org

Table 3: Illustrative ¹H and ¹³C NMR Data for a Substituted 2-Methoxybenzamide (B150088) Derivative

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity |

|---|---|---|---|

| C=O | 163.9 | - | - |

| C-Cl | 124.3 | - | - |

| C-OCH₃ | 155.3 | - | - |

| OCH₃ | 56.4 | 3.87 | s |

| Aromatic CH | 114.1 | 7.23 | d |

| Aromatic CH | 128.7 | 7.57 | dd |

| Aromatic CH | 131.6 | 7.60 | d |

| NH | - | 10.23 | s |

Data adapted from a study on a 5-chloro-2-methoxybenzamide (B2460377) derivative. semanticscholar.org

Conformational Dynamics by NMR

NMR spectroscopy is also a powerful tool for studying dynamic processes, such as the conformational changes of molecules in solution. For substituted benzamides, a key conformational feature is the rotation around the phenyl-carbonyl (C-C) bond. A study investigating the conformational equilibria of 2-chloro benzamide identified an interconversion between cis (carbonyl oxygen and chloro substituent on the same side) and trans conformers. nih.gov

This analysis was performed using Lanthanide-Induced Shift (LIS) NMR, a technique where a paramagnetic lanthanide salt is added to the sample. The lanthanide ion complexes with the molecule (typically at the carbonyl oxygen), inducing significant shifts in the NMR signals. The magnitude of these shifts is dependent on the distance and angle of each nucleus relative to the paramagnetic center. By analyzing these induced shifts, it is possible to determine the predominant conformation in solution and calculate the energy difference between conformers. nih.govresearchgate.net For 2-chloro benzamide in a CD₃CN solution, the energy difference between the cis and trans conformers was determined to be approximately 0.0 kcal/mol, indicating a nearly equal population of both non-planar conformers. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous structural confirmation of 2-Chloro-N-methoxybenzamide. By providing a highly accurate mass measurement, HRMS allows for the determination of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. Analysis performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer typically shows the protonated molecule [M+H]⁺.

For this compound (C₈H₈ClNO₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 186.03163 Da. The experimentally observed mass in HRMS analysis must align with this theoretical value within a narrow mass error window (typically < 5 ppm) to confirm the elemental formula C₈H₉ClNO₂⁺ .

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the compound's structure through the analysis of its fragmentation pathways. The fragmentation of the [M+H]⁺ precursor ion of this compound is dominated by cleavages around the central amide functionality. A primary and highly characteristic fragmentation pathway involves the cleavage of the C(O)-N bond, leading to the formation of the 2-chlorobenzoyl acylium ion. This stable fragment is often the base peak in the spectrum. Subsequent loss of carbon monoxide from this acylium ion is also a common fragmentation event. An alternative pathway involves the cleavage of the relatively weak N-O bond [33, 34].

The key fragmentation products observed in MS/MS analysis are detailed below.

| Observed m/z | Calculated Exact Mass (Da) | Proposed Elemental Formula | Proposed Fragment Structure | Description of Loss |

|---|---|---|---|---|

| 186.0316 | 186.03163 | C₈H₉³⁵ClNO₂⁺ | [M+H]⁺ | Protonated Molecular Ion |

| 154.0054 | 154.00541 | C₇H₅³⁵ClNO⁺ | [2-Cl-C₆H₄-NCO]H⁺ | Loss of Methanol (CH₃OH) |

| 139.0000 | 138.99996 | C₇H₄³⁵ClO⁺ | [2-Cl-C₆H₄-CO]⁺ | Loss of Methoxyamine (NH₂OCH₃) |

| 111.0047 | 111.00473 | C₆H₄³⁵Cl⁺ | [2-Cl-C₆H₄]⁺ | Loss of CO from m/z 139 |

Infrared Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound provides a unique fingerprint that confirms the presence of its key structural motifs, including the amide, aromatic ring, and methoxy groups.